![molecular formula C21H30N2O8S B11828400 4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate](/img/structure/B11828400.png)

4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

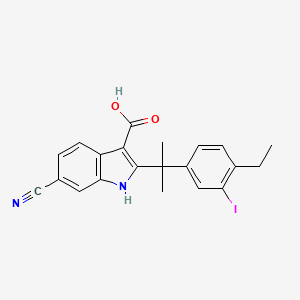

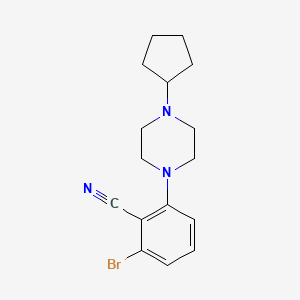

Docarpamine is a dopamine prodrug developed in Japan for the treatment of chronic heart failure. It is marketed under the tradename Tanadopa. Unlike dopamine, docarpamine does not cross the blood-brain barrier and shows no effect on central nervous system activity. It is believed to exert its action by activating dopamine receptor D1 .

準備方法

Docarpamine is synthesized to protect the catechol and amino moieties of dopamine with ethoxycarbonyl and acetylmethionyl groups, respectively. The chemical name of docarpamine is N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine. The synthetic route involves the conversion of dopamine to docarpamine through a series of esterification and amidation reactions . The industrial production methods involve the use of specific reagents and conditions to ensure the stability and purity of the final product .

化学反応の分析

Docarpamine undergoes hydrolysis reactions to convert into its active form, dopamine. The first step is the hydrolysis of the catechol ester, resulting in the formation of dide-ethoxycarbonyldocarpamine. The second step is the hydrolysis of the amido linkage . Common reagents used in these reactions include water and enzymes that facilitate the hydrolysis process. The major product formed from these reactions is free dopamine .

科学的研究の応用

Docarpamine has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to improve renal and cardiac function by oral administration. Clinical trials have shown that docarpamine can be used as a practical alternative to dopamine infusion for patients with acute heart failure, shock, and acute renal failure . Additionally, docarpamine has been studied for its renal vasodilatory and natriuretic effects, as well as its positive inotropic effect on cardiac function .

作用機序

Docarpamine is administered orally and undergoes enzymatic hydrolysis in the gastrointestinal tract to convert into its active form, dopamine. Dopamine then binds to and activates dopamine receptors, which are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes. Activation of D1-like receptors leads to vasodilation and increased renal perfusion, while activation of D2-like receptors modulates neurotransmitter release and influences cardiovascular function . The clinical use of docarpamine leverages these pharmacological properties to manage acute decompensated heart failure and improve renal perfusion .

類似化合物との比較

Docarpamine is unique compared to other dopamine prodrugs due to its ability to be administered orally and its specific activation of dopamine receptor D1. Similar compounds include levodopa, which is used to treat Parkinson’s disease, and other dopamine agonists such as pramipexole and ropinirole . Unlike these compounds, docarpamine does not cross the blood-brain barrier and is specifically designed to improve peripheral dopamine activity .

特性

IUPAC Name |

[4-[2-[(2-acetamido-4-methylsulfanylbutanoyl)amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVMAMIPILWYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860974 |

Source

|

| Record name | 4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine](/img/structure/B11828333.png)

![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)

![(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11828357.png)

![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)

![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B11828374.png)

![(9R,9aR)-7-methoxy-9a-(2-methylprop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11828387.png)